molecular formula C6H4ClFN2 B3101873 4-Chloro-5-fluoro-6-vinylpyrimidine CAS No. 1403893-61-7

4-Chloro-5-fluoro-6-vinylpyrimidine

Cat. No.: B3101873
CAS No.: 1403893-61-7
M. Wt: 158.56 g/mol
InChI Key: OOPSUAVKHZVJLT-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-6-vinylpyrimidine is an organic compound with the molecular formula C6H4ClFN2 It is a derivative of pyrimidine, characterized by the presence of chloro, fluoro, and vinyl substituents on the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-6-vinylpyrimidine typically involves the reaction of appropriate pyrimidine precursors with chloro and fluoro substituents. One common method includes the use of Suzuki-Miyaura coupling reactions, which involve the cross-coupling of boron reagents with halogenated pyrimidines under palladium catalysis .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-fluoro-6-vinylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The vinyl group can participate in oxidation or reduction reactions to form different derivatives.

    Addition Reactions: The vinyl group can undergo addition reactions with various electrophiles.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can lead to the formation of alcohols, aldehydes, or other functionalized derivatives .

Scientific Research Applications

4-Chloro-5-fluoro-6-vinylpyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-6-vinylpyrimidine involves its interaction with various molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The vinyl group can participate in conjugation reactions, affecting the compound’s overall activity and stability .

Comparison with Similar Compounds

  • 4-Chloro-6-ethyl-5-fluoropyrimidine
  • 5-Fluorouracil
  • 4-Chloro-5-fluoropyrimidine

Comparison: 4-Chloro-5-fluoro-6-vinylpyrimidine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity compared to its analogs. For instance, 5-Fluorouracil is widely used in cancer treatment, while 4-Chloro-6-ethyl-5-fluoropyrimidine is another derivative with different substituents that affect its chemical behavior and applications .

Properties

IUPAC Name

4-chloro-6-ethenyl-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2/c1-2-4-5(8)6(7)10-3-9-4/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPSUAVKHZVJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=NC=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287664
Record name 4-Chloro-6-ethenyl-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403893-61-7
Record name 4-Chloro-6-ethenyl-5-fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403893-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-ethenyl-5-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101287664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-5-fluoro-6-vinylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.229.167
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 4,6-dichloro-5-fluoropyrimidine (5.0 g, 30.0 mmol, 1.0 equiv) and tributyl(vinyl)tin (10.4 g, 33.0 mmol, 1.1 equiv) in dichloromethane (50 mL) was degassed with a stream of with nitrogen for 10 minutes. Bis(triphenylphosphine) palladium(II) chloride (0.53 g, 0.75 mmol, 0.025 equiv) was added. The resulting mixture was degassed with a stream of nitrogen for an additional 15 minutes and heated at reflux for 72 hours. The reaction mixture was cooled to room temperature and quenched with an aqueous potassium fluoride solution (2 M, 75 mL, 5 equiv). The resulting mixture was allowed to stir for 2 hours and filtered through Celite®. The filtrate was poured into a separatory funnel and separated. The organic layer was washed with water (20 mL) and saturated brine (20 mL), dried over sodium sulfate, filtered and concentrated under reduced pressure at 20° C. The resulting crude product was purified on an AnaLogix® (SF40-115 g) column. The gradient utilized for the purification was 10 minutes isocratic pentane, followed by a 20 minutes ramp to 5% diethyl ether in pentane. The pure fractions were combined and concentrated under reduced pressure at 20° C. to give 4-chloro-5-fluoro-6-vinylpyrimidine (3.0 g, 63% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Bis(triphenylphosphine) palladium(II) chloride
Quantity
0.53 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of N-isopropyl-N-methylenepropan-2-aminium chloride (13.3 g, 88.7 mmol) in acetonitrile (55 mL) was added 4-chloro-5-fluoro-6-methylpyrimidine (10.0 g, 68.2 mmol). The reaction flask was flushed with argon and the mixture was heated at reflux for 24 hours with stirring, then cooled to room temperature. Water (130 mL) was added and the mixture was extracted with dichloromethane (140 mL). The organic phase was washed with 10% aqueous KHSO4 (400 mL) and dried over Na2SO4. The solution was filtered and evaporated in vacuo at 300 millibar pressure and 35° C. tert-Butylcatechol (30 mg, 0.2 wt %, based on the mass of the crude material) was added. Residual solvent was removed under vacuum at 50° C. and the crude product was then distilled at 5 millibar pressure and 50° C. (oil bath). tert-Butylcatechol (0.1 wt %) was added to the distilled 4-chloro-5-fluoro-6-vinyl pyrimidine (7.9 g, 73%) which was obtained as a slightly yellow oil.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

4,6-Dichloro-5-fluoropyrimidine (6 g, 36.0 mmol) was reacted with potassium vinyl trifluoroborate (1.60 g, 37.8 mmol, 1.05 eq), and caesium carbonate (17.58 g, 1.5 eq) in water/methyl tetrahydrofuran. The reaction was treated with Pd(PPh3)2Cl2 (504 mg, 0.02 eq) and PPh3 (189 mg, 0.02 eq) under argon. The reaction was heated to reflux and held under reflux for 20 hours. The reaction was quenched by the addition of further water and tert-butyl methyl ether. The organic phase was atmospherically distilled to remove the solvents. The residue was purified by column chromatography, 12-100% dichloromethane in hexane. The combined fractions were concentrated by fractional distillation to give 4.1 g (71% yield) of the product as a slightly yellow oil.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
potassium vinyl trifluoroborate
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
17.58 g
Type
reactant
Reaction Step One
Name
water methyl tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
504 mg
Type
catalyst
Reaction Step Two
Name
Quantity
189 mg
Type
catalyst
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-5-fluoro-6-vinylpyrimidine
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Reactant of Route 5
4-Chloro-5-fluoro-6-vinylpyrimidine
Reactant of Route 6
4-Chloro-5-fluoro-6-vinylpyrimidine

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